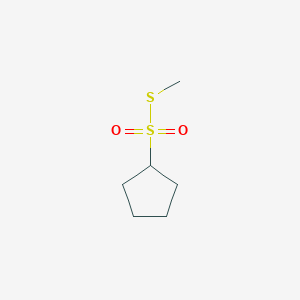
S-Methyl cyclopentanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl cyclopentanesulfonothioate: is an organosulfur compound characterized by the presence of a sulfonothioate group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl cyclopentanesulfonothioate typically involves the reaction of cyclopentane with sulfur-containing reagents under controlled conditions. One common method includes the use of methyl sulfonyl chloride and a base to facilitate the formation of the sulfonothioate group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Methyl cyclopentanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
S-Methyl cyclopentanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of S-Methyl cyclopentanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl methanesulfonothioate
- S-Methyl ethanesulfonothioate
- S-Methyl butanesulfonothioate
Uniqueness
S-Methyl cyclopentanesulfonothioate is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to its linear counterparts. This structural feature influences its reactivity and interaction with other molecules, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
30547-09-2 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methylsulfanylsulfonylcyclopentane |
InChI |
InChI=1S/C6H12O2S2/c1-9-10(7,8)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
AZHPIEFFEUIUDV-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















